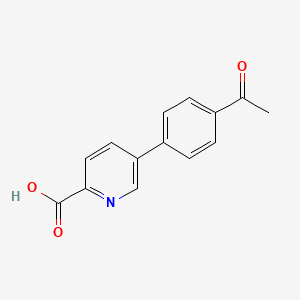

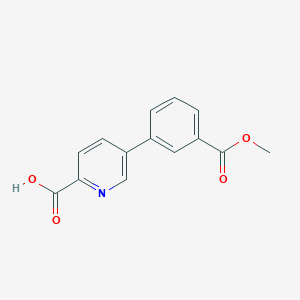

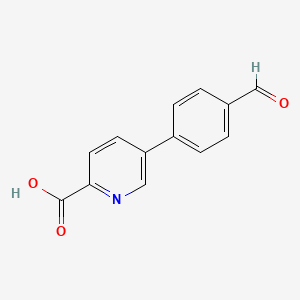

5-(4-Formylphenyl)picolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

5-(4-Formylphenyl)picolinic acid and its derivatives have been applied in the synthesis of coordination compounds and MOFs, exhibiting diverse structural types and functionalities. For instance, derivatives of picolinic acid were used as ligands in the hydrothermal assembly of coordination compounds involving Mn, Ni, Cu, and Zn. These compounds demonstrated various structural features and showed photocatalytic activity, particularly in the degradation of methylene blue, indicating their potential in environmental remediation (Gu et al., 2017). Moreover, coordination polymers based on similar ligands have been explored for their magnetic and luminescence properties, adding to the functional diversity of materials that can be synthesized from picolinic acid derivatives (Wang et al., 2020).

Optoelectronic Applications

Picolinic acid derivatives have also found application in the development of optoelectronic materials. For example, a picolinic acid derivative containing an 1,3,4-oxadiazole unit was synthesized and characterized for its use in polymer light-emitting devices. This derivative demonstrated improved optoelectronic properties, such as enhanced luminance efficiency and brightness, highlighting the potential of picolinic acid derivatives in advanced optoelectronic applications (Xiao et al., 2009).

Catalysis and Sensing

The photocatalytic and luminescence properties of compounds derived from picolinic acid suggest their utility in catalysis and as sensors. For instance, coordination polymers synthesized from picolinic acid derivatives were evaluated for their photocatalytic activity, showing potential in the degradation of organic pollutants. This indicates their applicability in environmental cleanup efforts (Gu et al., 2017). Additionally, the luminescence properties of certain Zn coordination polymers derived from picolinic acid highlight their potential as materials for sensing applications (Gu et al., 2017).

Antimicrobial and DNA Interaction Studies

Derivatives of picolinic acid have been characterized for their antimicrobial activities and interactions with DNA. These studies are crucial for understanding the biological applications of picolinic acid derivatives and exploring their potential in medical and pharmaceutical sciences (Tamer et al., 2018).

Mecanismo De Acción

Target of Action

The primary targets of 5-(4-Formylphenyl)picolinic acid are zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

This compound interacts with its targets by binding to ZFPs. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This compound acts as an anti-infective and immunomodulator, primarily by inhibiting membrane fusion events during viral entry .

Biochemical Pathways

It is known that the compound plays a key role in zinc transport . It also interferes with cellular endocytosis, which is a critical process for the internalization of many substances, including viruses .

Result of Action

The action of this compound results in the inhibition of viral replication and packaging, making it a broad-spectrum antiviral against enveloped viruses . It has been shown to restrict the entry of several viruses, including SARS-CoV-2 and influenza A virus, both in vitro and in vivo .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 5-(4-Formylphenyl)picolinic acid are not well-documented in the literature. It is known that picolinic acid, a related compound, has broad-spectrum antiviral activity against enveloped viruses . It inhibits the entry of enveloped viruses by targeting viral-cellular membrane fusion .

Cellular Effects

The cellular effects of this compound are not well-studied. Picolinic acid, a related compound, has been shown to have antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. Picolinic acid, a related compound, works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-documented in the literature. Picolinic acid, a related compound, has been shown to exhibit antiviral activity against SARS-CoV-2 and influenza A virus in pre-clinical animal models .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented in the literature. A gene cluster responsible for the complete degradation of picolinic acid has been identified in Alcaligenes faecalis .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(4-Formylphenyl)picolinic acid involves the reaction of 4-formylbenzoic acid with picolinic acid in the presence of a dehydrating agent.", "Starting Materials": [ "4-formylbenzoic acid", "picolinic acid", "dehydrating agent" ], "Reaction": [ "Mix 4-formylbenzoic acid and picolinic acid in a 1:1 molar ratio in a suitable solvent such as dichloromethane.", "Add a dehydrating agent such as thionyl chloride or phosphorus oxychloride to the reaction mixture.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then pour it into ice-cold water.", "Collect the resulting solid by filtration and wash it with water.", "Recrystallize the solid from a suitable solvent such as ethanol to obtain pure 5-(4-Formylphenyl)picolinic acid." ] } | |

Número CAS |

566198-33-2 |

Fórmula molecular |

C14H11NO3 |

Peso molecular |

241.24 g/mol |

Nombre IUPAC |

5-(2-acetylphenyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C14H11NO3/c1-9(16)11-4-2-3-5-12(11)10-6-7-13(14(17)18)15-8-10/h2-8H,1H3,(H,17,18) |

Clave InChI |

JHOMRRPFGWVJAG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=O)C2=CN=C(C=C2)C(=O)O |

SMILES canónico |

CC(=O)C1=CC=CC=C1C2=CN=C(C=C2)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6336820.png)

![2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate](/img/structure/B6336825.png)

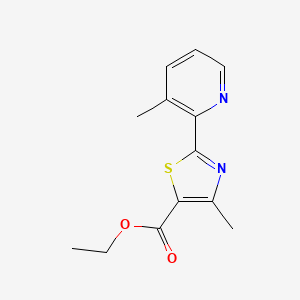

![ethyl 2-[3-(1H-indol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6336838.png)